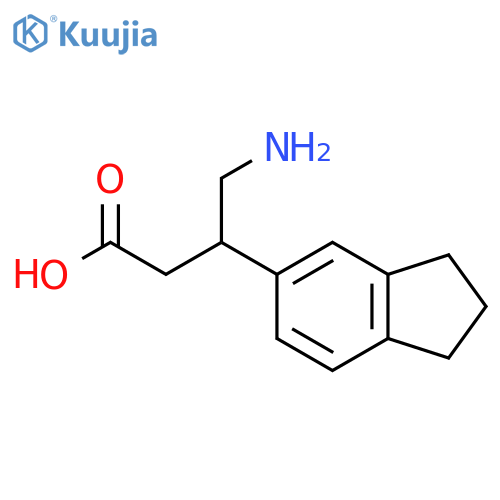Cas no 1519371-76-6 (4-amino-3-(2,3-dihydro-1H-inden-5-yl)butanoic acid)

1519371-76-6 structure
商品名:4-amino-3-(2,3-dihydro-1H-inden-5-yl)butanoic acid
4-amino-3-(2,3-dihydro-1H-inden-5-yl)butanoic acid 化学的及び物理的性質
名前と識別子
-
- 4-amino-3-(2,3-dihydro-1H-inden-5-yl)butanoic acid
- EN300-1836514
- 1519371-76-6
-
- インチ: 1S/C13H17NO2/c14-8-12(7-13(15)16)11-5-4-9-2-1-3-10(9)6-11/h4-6,12H,1-3,7-8,14H2,(H,15,16)
- InChIKey: BMKHFWZWMGYRIY-UHFFFAOYSA-N
- ほほえんだ: OC(CC(CN)C1C=CC2CCCC=2C=1)=O
計算された属性
- せいみつぶんしりょう: 219.125928785g/mol
- どういたいしつりょう: 219.125928785g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 16
- 回転可能化学結合数: 4
- 複雑さ: 254
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 63.3Ų
- 疎水性パラメータ計算基準値(XlogP): -0.9
4-amino-3-(2,3-dihydro-1H-inden-5-yl)butanoic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1836514-0.25g |
4-amino-3-(2,3-dihydro-1H-inden-5-yl)butanoic acid |
1519371-76-6 | 0.25g |
$774.0 | 2023-09-19 | ||
| Enamine | EN300-1836514-1g |
4-amino-3-(2,3-dihydro-1H-inden-5-yl)butanoic acid |
1519371-76-6 | 1g |
$842.0 | 2023-09-19 | ||
| Enamine | EN300-1836514-5g |
4-amino-3-(2,3-dihydro-1H-inden-5-yl)butanoic acid |
1519371-76-6 | 5g |
$2443.0 | 2023-09-19 | ||
| Enamine | EN300-1836514-10g |
4-amino-3-(2,3-dihydro-1H-inden-5-yl)butanoic acid |
1519371-76-6 | 10g |
$3622.0 | 2023-09-19 | ||
| Enamine | EN300-1836514-10.0g |
4-amino-3-(2,3-dihydro-1H-inden-5-yl)butanoic acid |
1519371-76-6 | 10g |
$4914.0 | 2023-06-01 | ||
| Enamine | EN300-1836514-0.05g |
4-amino-3-(2,3-dihydro-1H-inden-5-yl)butanoic acid |
1519371-76-6 | 0.05g |
$707.0 | 2023-09-19 | ||
| Enamine | EN300-1836514-0.5g |
4-amino-3-(2,3-dihydro-1H-inden-5-yl)butanoic acid |
1519371-76-6 | 0.5g |
$809.0 | 2023-09-19 | ||
| Enamine | EN300-1836514-1.0g |
4-amino-3-(2,3-dihydro-1H-inden-5-yl)butanoic acid |
1519371-76-6 | 1g |
$1142.0 | 2023-06-01 | ||
| Enamine | EN300-1836514-5.0g |
4-amino-3-(2,3-dihydro-1H-inden-5-yl)butanoic acid |
1519371-76-6 | 5g |
$3313.0 | 2023-06-01 | ||
| Enamine | EN300-1836514-2.5g |
4-amino-3-(2,3-dihydro-1H-inden-5-yl)butanoic acid |
1519371-76-6 | 2.5g |
$1650.0 | 2023-09-19 |
4-amino-3-(2,3-dihydro-1H-inden-5-yl)butanoic acid 関連文献
-
Alcione Roberto Jurelo,Renan Augusto Pontes Ribeiro,Sergio Ricardo de Lazaro,João Frederico Haas Leandro Monteiro Phys. Chem. Chem. Phys., 2018,20, 27011-27018
-
Chris H. Greene Faraday Discuss., 2004,127, 413-423
-
Qiongqiong Wang,Liping Qiao,Min Zhou,Shan Wang,Shengrong Lou,Dandan Huang,Qian Wang,Shengao Jing,Hongli Wang,Changhong Chen,Cheng Huang Faraday Discuss., 2021,226, 112-137
-
Ayako Oyane,Hiroko Araki,Yu Sogo,Atsuo Ito CrystEngComm, 2013,15, 4994-4997
-
Shih-Hsuan Hung,Hiroshi Akiba,Osamu Yamamuro,Taisuke Ozaki RSC Adv., 2020,10, 16527-16536
1519371-76-6 (4-amino-3-(2,3-dihydro-1H-inden-5-yl)butanoic acid) 関連製品
- 1803570-15-1(methyl 2-4-(aminomethyl)oxan-4-ylacetate Hydrochloride)
- 896334-69-3(N'-(4-fluorophenyl)methyl-N-2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethylethanediamide)
- 2201540-39-6(N-[3-[4-(4-Fluoro-2-methylphenyl)piperidin-1-yl]-3-oxopropyl]prop-2-enamide)
- 1361490-29-0(4,3',4',5'-Tetrachloro-2,3,5,6-tetrafluorobiphenyl)
- 1261488-03-2(2-Chloro-4,6-difluorotoluene)
- 1246555-43-0(4-Bromo-1-phenyl-1H-imidazole)
- 2138143-99-2(5-amino-1-methyl-3-(oxetan-3-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione)
- 1620680-50-3((3S)-3-(methylamino)butan-1-ol)
- 1820704-65-1(ethyl 2-amino-5-(trifluoromethyl)-1,3-thiazole-4-carboxylate)
- 19742-92-8(3,3'-Dichlorodiphenyl disulfide)
推奨される供給者
Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

pengshengyue
ゴールドメンバー
中国のサプライヤー
大量

Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬
